molecular formula C10H12OSSeTe B14246262 4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole CAS No. 486421-19-6

4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole

Cat. No.: B14246262
CAS No.: 486421-19-6
M. Wt: 386.8 g/mol
InChI Key: YGWKMBDTSRIVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple heteroatoms, including sulfur, selenium, and tellurium, within its benzothiaselenatellurole ring structure. The unique combination of these elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiaselenatellurole Core: The initial step involves the formation of the benzothiaselenatellurole core through a cyclization reaction. This can be achieved by reacting a suitable precursor containing sulfur, selenium, and tellurium with a methoxy-substituted aromatic compound under controlled conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through an alkylation reaction. This step involves the reaction of the intermediate compound with an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides, selenoxides, and telluroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding sulfides, selenides, and tellurides.

    Substitution: The methoxy group and the propan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Substitution: Alkyl halides, amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with the addition of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, selenoxides, telluroxides

    Reduction: Sulfides, selenides, tellurides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial, antiviral, or anticancer agent. The presence of multiple heteroatoms may contribute to its bioactivity.

    Medicine: The compound is studied for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where oxidative stress or metal ion chelation is involved.

    Industry: In the industrial sector, the compound is explored for its use in materials science, particularly in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole involves its interaction with molecular targets and pathways within biological systems. The compound’s heteroatoms (sulfur, selenium, and tellurium) can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound may act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenazole: Similar structure but lacks the tellurium atom.

    4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenazole: Contains sulfur and selenium but no tellurium.

    4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenazole: Contains sulfur and tellurium but no selenium.

Uniqueness

4-Methoxy-7-(propan-2-yl)-1,2,3-benzothiaselenatellurole is unique due to the presence of all three heteroatoms (sulfur, selenium, and tellurium) within its structure This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds that may lack one or more of these elements

Properties

CAS No.

486421-19-6

Molecular Formula

C10H12OSSeTe

Molecular Weight

386.8 g/mol

IUPAC Name

4-methoxy-7-propan-2-yl-1,2,3-benzothiaselenatellurole

InChI

InChI=1S/C10H12OSSeTe/c1-6(2)7-4-5-8(11-3)10-9(7)12-13-14-10/h4-6H,1-3H3

InChI Key

YGWKMBDTSRIVJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=C(C=C1)OC)[Te][Se]S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.